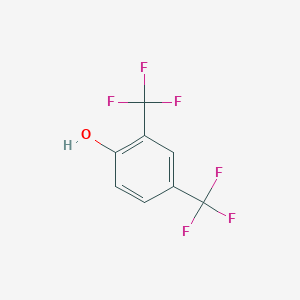

2,4-Bis(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIRCUJWEIIPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)phenol from 2,4-Bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of 2,4-bis(trifluoromethyl)phenol, a valuable fluorinated building block in medicinal chemistry and materials science. The primary and most established synthetic route proceeds from its aniline precursor, 2,4-bis(trifluoromethyl)aniline, via a two-step diazotization and subsequent hydrolysis reaction. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and emphasize the critical safety systems integral to the successful and secure execution of this transformation.

The Strategic Importance of Fluorinated Phenols

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug design. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound serves as a crucial intermediate for introducing a di-substituted trifluoromethylphenyl moiety into more complex molecular architectures, making its efficient synthesis a topic of significant interest.

Core Chemistry: The Diazotization-Hydrolysis Pathway

The conversion of a primary aromatic amine to a phenol is a classic transformation in organic synthesis. The process involves two distinct, sequential chemical events: the formation of a diazonium salt and its subsequent displacement by a hydroxyl group.

Overall Reaction Scheme

The synthesis begins with the diazotization of 2,4-bis(trifluoromethyl)aniline, followed by the hydrolysis of the intermediate diazonium salt in a hot, acidic aqueous medium.

Caption: Key mechanistic stages of the synthesis.

A Validated Experimental Protocol

The following protocol is based on a reported synthesis and incorporates best practices for safety and efficiency. [1]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 2,4-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.12 | 368-83-2 | Starting material, toxic |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, strong acid |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, toxic |

| Urea | CH₄N₂O | 60.06 | 57-13-6 | Nitrous acid scavenger |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent, flammable |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for chromatography |

| Heptane / Ethyl Acetate | - | - | - | Eluent for chromatography |

Step-by-Step Methodology

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-bis(trifluoromethyl)aniline (e.g., 1.26 g, 5.50 mmol) in 33% sulfuric acid (40 mL).

-

Cool the stirred solution to 0 °C in an ice-salt bath. Maintaining a temperature between 0-5 °C is critical. [2][3]3. Separately, dissolve sodium nitrite (0.46 g, 6.67 mmol) in water (2 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0 °C for 3 hours to ensure complete formation of the diazonium salt.

Step 2: Quenching Excess Nitrite

-

Add urea (0.10 g, 1.67 mmol) in small portions to the reaction mixture.

-

Stir at 0 °C for an additional 10 minutes. The urea reacts with and neutralizes any excess nitrous acid. A negative test using starch-iodide paper should confirm the absence of nitrous acid. [2][3] Step 3: Hydrolysis

-

In a separate, larger flask equipped for reflux, bring 33% sulfuric acid (100 mL) to a boil.

-

Carefully add the cold diazonium salt solution to the boiling acid. This step should be performed behind a blast shield due to vigorous gas evolution (N₂).

-

Reflux the mixture for 1 hour to drive the hydrolysis to completion. [1] Step 4: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a heptane/ethyl acetate mixture (e.g., 4:1) to yield the pure this compound. [1]The reported yield for this specific procedure is 23%. [1]

Trustworthiness: Safety as a Self-Validating System

The synthesis of phenols via diazonium salts is a powerful tool, but it carries inherent risks that demand rigorous adherence to safety protocols. The trustworthiness of this procedure hinges on understanding and mitigating these hazards.

The Primary Hazard: Diazonium Salt Instability

Aryl diazonium salts are notoriously unstable and can be violently explosive, particularly in their solid, dry state. [2][3][4]The protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times, which is a critical safety feature. Under no circumstances should one attempt to isolate the solid diazonium salt. [2][4]

Cardinal Rules for Safe Diazotization

Decades of experience in handling these reactive intermediates have led to a set of established safety rules: [2][3][5]* Strict Temperature Control: Always keep the reaction temperature below 5 °C during diazotization to minimize decomposition. [3]* Stoichiometric Reagents: Avoid using a large excess of sodium nitrite.

-

Quench Excess Nitrite: Always check for and neutralize residual nitrous acid with a scavenger like urea or sulfamic acid before heating.

-

Proper Venting: Ensure adequate ventilation and an open system (no sealed vessels) to safely release the nitrogen gas evolved during both formation and hydrolysis.

-

Use Appropriate PPE: Work in a well-ventilated fume hood and wear a lab coat, safety glasses, and gloves. Use a blast shield during the hydrolysis step.

By integrating these safety measures, the protocol becomes a self-validating system where hazards are actively controlled, ensuring the well-being of the researcher and the integrity of the experiment.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Sathee, J. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

askIITians. (n.d.). How to convert benzene Diazonium chloride to phenol?. Retrieved from [Link]

-

Toppr. (n.d.). The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE. Retrieved from [Link]

-

ChemSafetyPro. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

Quora. (2023, February 7). Why is a diazonium ion not very stable and hydrolysis into phenol easily?. Retrieved from [Link]

-

ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Retrieved from [Link]

-

CHIMIA. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from [Link]

Sources

Spectroscopic data for 2,4-Bis(trifluoromethyl)phenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Bis(trifluoromethyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block for more complex molecules. Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups, impart distinct characteristics that are pivotal for its application. Unambiguous structural confirmation and purity assessment are paramount for its use in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the interpretation of its spectral features, grounded in fundamental principles, and provide field-proven protocols for data acquisition.

Molecular Structure and Overview

This compound (C₈H₄F₆O) possesses a phenol ring substituted with two -CF₃ groups at positions 2 and 4.[1] The ortho -CF₃ group exerts a significant inductive and steric effect on the adjacent hydroxyl group, while the para -CF₃ group primarily influences the electronic distribution of the aromatic system through resonance and induction. These substitutions create a unique and highly deshielded aromatic environment, which is clearly reflected in its spectroscopic signatures.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing detailed information about the proton, carbon, and fluorine environments.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals for the aromatic protons and one for the hydroxyl proton. The electron-withdrawing nature of the -CF₃ groups causes a downfield shift for all aromatic protons compared to unsubstituted phenol.

-

H-6: This proton is ortho to the hydroxyl group and meta to the C4-CF₃ group. It is expected to appear as a doublet.

-

H-5: This proton is meta to both the hydroxyl group and the C2-CF₃ group, and ortho to the C4-CF₃ group. It will likely appear as a doublet of doublets.

-

H-3: This proton is ortho to the C2-CF₃ group and meta to the hydroxyl and C4-CF₃ groups. It is expected to be the most downfield of the aromatic protons and appear as a doublet.

-

-OH: The phenolic proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | J(H3-H5) ≈ 2-3 Hz (meta) |

| H-5 | 7.5 - 7.7 | dd | J(H5-H6) ≈ 8-9 Hz (ortho), J(H5-H3) ≈ 2-3 Hz (meta) |

| H-6 | 7.0 - 7.2 | d | J(H6-H5) ≈ 8-9 Hz (ortho) |

| -OH | 5.0 - 7.0 (variable) | br s | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for eight unique carbons. The carbons directly attached to the fluorine atoms will exhibit characteristic splitting (quartets) due to one-bond ¹³C-¹⁹F coupling (¹JCF).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-OH (C1) | 155 - 158 | s |

| C-CF₃ (C2) | 125 - 128 | q (²JCF ≈ 30-35 Hz) |

| C-H (C3) | 120 - 123 | q (³JCF ≈ 5-7 Hz) |

| C-CF₃ (C4) | 128 - 132 | q (²JCF ≈ 30-35 Hz) |

| C-H (C5) | 118 - 121 | m (multiple small couplings) |

| C-H (C6) | 115 - 118 | d |

| C-2 C F₃ | 122 - 125 | q (¹JCF ≈ 270-275 Hz) |

| C-4 C F₃ | 123 - 126 | q (¹JCF ≈ 270-275 Hz) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signature for fluorinated compounds.[2] Since the two -CF₃ groups are in chemically non-equivalent positions (one ortho to -OH, one para), they are expected to produce two distinct signals. These signals will likely be sharp singlets, as long-range proton-fluorine couplings are often unresolved. The chemical shifts are referenced to CFCl₃ (δ = 0 ppm).[3]

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C2-CF₃ | -60 to -65 | s |

| C4-CF₃ | -62 to -68 | s |

Experimental Protocol: NMR Spectroscopy

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for general organic compounds.[4] However, for observing the -OH proton, a hydrogen-bond-accepting solvent like DMSO-d₆ can be used to reduce exchange rates and produce a sharper signal.[5] Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at 0.00 ppm.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon (unless split by fluorine). A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, typically with proton decoupling. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the key functional groups present in the molecule. The spectrum of this compound is dominated by absorptions from the O-H, C-F, and aromatic C=C bonds.

-

O-H Stretch: A strong and broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[6]

-

Aromatic C-H Stretch: Weaker, sharp bands typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium-to-strong bands will be present in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

-

C-F Stretch: The most intense bands in the spectrum are expected in the 1100-1350 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-F bonds in the two -CF₃ groups.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ is characteristic of the C-O bond in a phenol.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

| C-O Stretch (Phenolic) | 1200 - 1250 | Strong |

| C-H Out-of-Plane Bend | 800 - 900 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality: ATR-FTIR is the preferred method for routine analysis of solid and liquid samples due to its minimal sample preparation requirements and high reproducibility.[5] A background scan is essential to computationally subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Acquire a background spectrum with the clean, empty ATR crystal. This scan will be used to correct the sample spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The typical scan range is 4000 to 400 cm⁻¹.[5] Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound, the molecular weight is 230.11 g/mol .[1]

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 230, which then undergoes fragmentation.

-

Molecular Ion (M⁺•): The peak at m/z 230 corresponds to the intact molecule that has lost one electron. Aromatic systems typically show a prominent molecular ion peak.[7]

-

[M-H]⁺ Ion: Loss of a hydrogen radical from the hydroxyl group can lead to a small peak at m/z 229 .

-

[M-CO]⁺• Ion: Phenols characteristically lose carbon monoxide (CO) after rearrangement, which would result in a fragment at m/z 202 .[8]

-

[M-CF₃]⁺ Ion: Cleavage of a trifluoromethyl radical is a highly probable fragmentation pathway due to the stability of the CF₃ radical. This would yield a major fragment ion at m/z 161 .

-

[M-H-CO]⁺ Ion: Subsequent loss of CO from the [M-H]⁺ ion would produce a fragment at m/z 201 .

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 230 | [C₈H₄F₆O]⁺• (Molecular Ion) | Ionization |

| 229 | [C₈H₃F₆O]⁺ | M⁺• - H• |

| 202 | [C₇H₄F₆]⁺• | M⁺• - CO |

| 161 | [C₇H₄F₃O]⁺ | M⁺• - •CF₃ |

| 133 | [C₆H₄F₃]⁺ | [M-CF₃]⁺ - CO |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like this phenol. The gas chromatograph separates the analyte from the solvent and any impurities before it enters the mass spectrometer. Electron ionization (70 eV) is a standard, high-energy method that ensures reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample solution into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). Use a temperature program to elute the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with electrons (standard energy of 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The scan range should typically be set from m/z 40 to 300 to capture the molecular ion and key fragments.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F NMR provides a clear and sensitive signature for the two distinct trifluoromethyl groups. IR spectroscopy confirms the presence of key functional groups, particularly the phenolic -OH and the intensely absorbing C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern that serves as a confirmatory fingerprint. The data and protocols presented in this guide serve as a robust reference for researchers and scientists working with this important fluorinated intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for ipso-hydroxylation of arylboronic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). 19Flourine NMR. Chem.ucalgary.ca. Retrieved from [Link]

-

McLafferty, F. W. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

Sources

- 1. This compound | C8H4F6O | CID 19049902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. whitman.edu [whitman.edu]

- 8. m.youtube.com [m.youtube.com]

Physical and chemical properties of 2,4-Bis(trifluoromethyl)phenol

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups on the phenol ring imparts unique physicochemical properties, including enhanced acidity and metabolic stability, making it a valuable building block for the development of novel pharmaceuticals and agrochemicals. This document details its core properties, provides a validated synthetic protocol, discusses its spectroscopic signature, and outlines its applications and safety considerations for researchers and drug development professionals.

Introduction

Fluorine-containing organic molecules are foundational to modern drug discovery, with the trifluoromethyl (-CF3) group being a particularly favored substituent.[1] The incorporation of -CF3 groups can significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[2][3] this compound emerges as a key intermediate, offering a scaffold with two -CF3 groups that profoundly influence the molecule's electronic and steric characteristics. Understanding its properties is crucial for leveraging its full potential in the synthesis of complex, high-value molecules.

Nomenclature and CAS Information

-

Systematic IUPAC Name : this compound[4]

-

Common Synonyms : 2,4-Ditrifluoromethylphenol, 2,4-Bis-trifluoromethyl-phenol[4]

Molecular Structure and Key Features

The molecular structure consists of a phenol ring substituted with two trifluoromethyl groups at positions 2 and 4. These groups are strong sigma-withdrawing and pi-withdrawing, which dramatically influences the properties of the aromatic ring and the hydroxyl group.

Caption: Molecular structure of this compound.

Physicochemical Properties

The dual trifluoromethyl substitution pattern is the primary determinant of the compound's physical and chemical behavior.

Physical Properties

Quantitative experimental data for this compound is not as widely published as for its isomers. However, computed data and properties of related compounds provide valuable insights.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₄F₆O | [4][5] |

| Molecular Weight | 230.11 g/mol | [4][5] |

| XLogP3 | 3.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipophilicity, a key property in drug design for membrane permeability.[3]

Chemical Properties

Reactivity: The electron-deficient nature of the aromatic ring, caused by the two -CF₃ groups, deactivates it towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl groups, should a suitable leaving group be present.

Synthesis and Manufacturing

A reliable method for the laboratory-scale synthesis of this compound proceeds from 2,4-bis(trifluoromethyl)-aniline via a diazonium salt intermediate.[9]

Synthetic Route from 2,4-Bis(trifluoromethyl)-aniline

This transformation involves three main stages: diazotization of the starting aniline, quenching of excess nitrite, and subsequent hydrolysis of the diazonium salt to the phenol.[9]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: [9]

-

Diazotization: Dissolve 2,4-bis(trifluoromethyl)-aniline (1.26 g, 5.50 mmol) in 33% sulfuric acid (40 ml) and cool the solution to 0°C in an ice bath.

-

Add a solution of sodium nitrite (0.46 g, 6.67 mmol) in water (2 ml) to the cooled aniline solution.

-

Maintain the reaction mixture at 0°C and stir for 3 hours.

-

Quenching: Add urea (0.10 g, 1.67 mmol) to the reaction mixture and continue stirring at 0°C for an additional 10 minutes to quench any excess nitrous acid.

-

Hydrolysis: Add the reaction mixture to boiling 33% sulfuric acid (100 ml) and reflux for 1 hour. This step hydrolyzes the diazonium salt to the corresponding phenol.

-

Workup: Allow the mixture to cool to room temperature.

-

Extract the product into ethyl acetate.

-

Wash the organic phase sequentially with water and then brine. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude product by silica gel chromatography using a heptane/ethyl acetate (4/1) eluent to yield the final product (0.29 g, 23% yield).[9]

Causality Note: The use of urea is a critical step to safely destroy excess sodium nitrite, preventing the formation of potentially hazardous and side-reaction-promoting nitrous acid derivatives before the high-temperature hydrolysis step.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. The electronic environment created by the two -CF₃ groups results in a distinct spectroscopic signature.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly useful for confirming the substitution pattern on the aromatic ring.

-

¹H NMR (CDCl₃): δ 7.08 (d, 1H), 7.17 (bs, 1H), 7.67 (dd, 1H), 7.80 (d, 1H).[9]

-

Interpretation: The spectrum shows distinct signals for the three aromatic protons and one broad singlet for the hydroxyl proton, consistent with the 1,2,4-substitution pattern. The downfield shifts of the aromatic protons at 7.67 and 7.80 ppm are indicative of the strong deshielding effect of the adjacent -CF₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

-

Expected Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-F Stretches: Very strong, sharp absorptions typically found in the 1100-1350 cm⁻¹ region, confirming the presence of the trifluoromethyl groups.

-

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ range.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion Peak ([M]⁺): m/z = 230.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of fluorine or the trifluoromethyl group.

Applications in Research and Development

The unique properties of this compound make it a highly valuable building block in several areas of chemical science.

Role as a Building Block in Organic Synthesis

This compound serves as a versatile intermediate for introducing the 2,4-bis(trifluoromethyl)phenoxy moiety into larger, more complex molecules. Its acidic hydroxyl group can readily participate in reactions such as etherification (e.g., Williamson ether synthesis) and esterification, providing access to a wide range of derivatives.[11]

Significance in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a "bioisostere" for chlorine and is often used to block metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[3] The 2,4-bis(trifluoromethyl)phenyl motif is found in advanced drug candidates and approved medicines. For example, the related 2,5-bis(trifluoromethyl)phenyl group is a key component of Dutasteride, an inhibitor of 5α-reductase.[1] Using this compound as a starting material allows medicinal chemists to:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ groups resistant to metabolic degradation.[3]

-

Increase Lipophilicity: The fluorinated groups increase the molecule's ability to cross lipid membranes, which is crucial for reaching intracellular targets.[2]

-

Modulate Acidity and Binding: The altered electronics can fine-tune the binding affinity of a molecule to its target protein or enzyme.

Safety, Handling, and Toxicology

As with all laboratory chemicals, this compound must be handled with appropriate care.

Hazard Identification

Based on data for the compound and structurally similar chemicals, the following hazards are identified:

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]

-

Signal Word : Warning[5]

First Aid and Emergency Procedures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[13]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[13]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]

Handling and Storage

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion

This compound is a specialized chemical intermediate whose value is derived from the profound electronic effects of its two trifluoromethyl substituents. Its enhanced acidity, lipophilicity, and potential to confer metabolic stability make it a strategic building block for the next generation of pharmaceuticals and advanced materials. The synthetic and analytical protocols detailed in this guide provide a validated framework for researchers to produce, characterize, and effectively utilize this compound in their research and development programs. Adherence to strict safety protocols is mandatory when handling this reactive and potentially hazardous material.

References

-

PubChem. This compound | C8H4F6O | CID 19049902. [Link]

-

Chemsrc. This compound | CAS#:908848-70-4. [Link]

-

ChemBK. 2,4-Bis-trifluoromethyl-phenol. [Link]

-

Gujarat Fluorochemicals Limited. Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]

-

PubChem. 2,3-Bis(trifluoromethyl)phenol | C8H4F6O | CID 21884275. [Link]

-

J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. This compound | C8H4F6O | CID 19049902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. This compound | CAS#:908848-70-4 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. 2,4-Bis-trifluoromethyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chemscene.com [chemscene.com]

- 12. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol 95 2787-79-3 [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 2,4-Bis(trifluoromethyl)phenol: Synthesis, Properties, and Applications

Senior Application Scientist Note: This document provides a detailed technical overview of 2,4-Bis(trifluoromethyl)phenol (CAS No. 908848-70-4), a fluorinated aromatic building block of significant interest in synthetic and medicinal chemistry. While experimental data on this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, including a detailed synthesis protocol, and provides expert analysis on its expected properties and reactivity based on established chemical principles and data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.

Introduction: The Strategic Importance of Trifluoromethylated Phenols

The incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal, agrochemical, and materials science.[1] The CF₃ group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the efficacy, bioavailability, and pharmacokinetic profile of drug candidates.[1] Phenols, with their reactive hydroxyl group and aromatic scaffold, are fundamental building blocks in organic synthesis. The combination of a phenol core with two CF₃ groups, as in this compound, creates a highly activated and versatile intermediate.

The placement of CF₃ groups at the ortho and para positions has a profound electronic impact on the phenol ring. These powerful electron-withdrawing groups are expected to:

-

Increase Acidity: Significantly lower the pKa of the phenolic hydroxyl group, making it a stronger acid compared to phenol itself.

-

Activate the Ring for Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring facilitates reactions with nucleophiles.

-

Influence Reactivity and Metabolism: The steric bulk and metabolic stability of the CF₃ groups can block sites of metabolism and direct the regioselectivity of further synthetic transformations.

This guide provides a detailed exploration of this compound, focusing on its synthesis, characterized properties, and potential applications derived from its unique electronic and steric profile.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not widely published, a profile can be constructed from computational data and analysis of a documented synthesis.[2][3]

Key Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 908848-70-4 | [3] |

| Molecular Formula | C₈H₄F₆O | [2][3] |

| Molecular Weight | 230.11 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| XLogP3 (Lipophilicity) | 3.7 | [2] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the aromatic region. Data reported from a synthetic preparation in CDCl₃ confirms the expected pattern for a 1,2,4-trisubstituted benzene ring.[3]

-

Reported Chemical Shifts (δ, ppm): 7.08 (d), 7.17 (bs), 7.67 (dd), 7.80 (d).[3]

-

Interpretation: The distinct signals and multiplicities (doublet, doublet of doublets) correspond to the three protons on the aromatic ring, each uniquely influenced by the adjacent hydroxyl and trifluoromethyl substituents. The broad singlet (bs) at 7.17 ppm is likely attributable to the phenolic hydroxyl proton.

-

-

¹³C NMR Spectroscopy: Although specific experimental data is not available, the ¹³C NMR spectrum is expected to show eight distinct carbon signals. The carbons attached to the highly electronegative fluorine atoms (the CF₃ groups) would appear as quartets due to C-F coupling. The carbons directly bonded to the CF₃ groups and the hydroxyl group will exhibit significant downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A broad O-H stretching band, typical for phenols, in the region of 3200-3600 cm⁻¹.

-

Strong, sharp C-F stretching absorptions in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl groups.

-

C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 230.11. Common fragmentation patterns for phenols include the loss of CO and HCO radicals.[2]

Synthesis Protocol: A Validated Experimental Approach

A reliable, multi-step synthesis of this compound has been described, proceeding via a diazonium salt intermediate from a commercially available aniline precursor.[3] This method provides a practical route for laboratory-scale preparation.

Overall Synthesis Scheme

Step-by-Step Experimental Protocol

This protocol is adapted from the procedure described by Active Biotech AB.[3]

Materials:

-

2,4-bis(trifluoromethyl)aniline (1.26 g, 5.50 mmol)

-

Sulphuric acid (33% aqueous solution)

-

Sodium nitrite (0.46 g, 6.67 mmol)

-

Urea (0.10 g, 1.67 mmol)

-

Ethyl acetate

-

Heptane

-

Brine (saturated NaCl solution)

-

Sodium sulphate (anhydrous)

-

Silica gel for chromatography

Procedure:

-

Diazotization: a. Prepare an ice-cold solution of 2,4-bis(trifluoromethyl)aniline (1.26 g) in 33% sulphuric acid (40 ml). b. To this cold, stirring solution, add a solution of sodium nitrite (0.46 g) in water (2 ml). c. Maintain the reaction mixture at 0°C for 3 hours. d. Causality Check: Diazotization must be performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from prematurely decomposing. Sulphuric acid serves as both the solvent and the acid catalyst required to generate nitrous acid (HNO₂) in situ from sodium nitrite. e. Add urea (0.10 g) and stir for an additional 10 minutes at 0°C. f. Self-Validation System: The addition of urea is a critical step to quench any excess nitrous acid. Unreacted nitrous acid can lead to unwanted side reactions during the subsequent heating step, reducing yield and purity.

-

Hydrolysis: a. In a separate flask, bring 100 ml of 33% sulphuric acid to a boil. b. Add the cold diazonium salt mixture from Step 1 to the boiling sulphuric acid. c. Reflux the reaction mixture for 1 hour. d. Causality Check: The thermal decomposition of the diazonium salt in boiling aqueous acid results in the substitution of the diazonium group (-N₂⁺) with a hydroxyl group (-OH) from water, yielding the desired phenol and liberating nitrogen gas.

-

Workup and Purification: a. Allow the reaction mixture to cool to room temperature. b. Extract the product with ethyl acetate. c. Wash the combined organic phase sequentially with water and then brine. d. Dry the organic phase over anhydrous sodium sulphate, filter, and evaporate the solvent under reduced pressure. e. Self-Validation System: The washing steps are essential to remove residual acid and water-soluble impurities. Drying over sodium sulphate ensures the complete removal of water before solvent evaporation, preventing potential issues in the final purification step. f. Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (4/1) mixture as the eluent to yield the pure title compound (0.29 g, 23% yield).

Reactivity and Synthetic Applications

The unique electronic landscape of this compound makes it a valuable intermediate for introducing the 2,4-bis(trifluoromethyl)phenoxy moiety into target molecules.

Key Reaction Pathways

-

O-Alkylation (Williamson Ether Synthesis): The most straightforward application involves the deprotonation of the acidic phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This potent nucleophile can then be reacted with various alkylating agents (e.g., alkyl halides, tosylates) to form diaryl or alkyl-aryl ethers. These ether linkages are common motifs in pharmaceuticals and agrochemicals.

-

O-Acylation: Reaction of the phenoxide with acyl halides or anhydrides will readily form the corresponding aryl esters. These esters can be stable final products or serve as protecting groups for the phenol.

-

Significance in Drug Development: The 2,4-bis(trifluoromethyl)phenoxy group, when incorporated into a larger molecule, can enhance metabolic stability by blocking potential sites of enzymatic hydroxylation on the aromatic ring. Its high lipophilicity can improve the molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

| Hazard Type | GHS Hazard Statements |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory | H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its synthesis is achievable through established organic chemistry transformations. The powerful electron-withdrawing effects of the dual trifluoromethyl groups at the ortho and para positions render the molecule highly acidic and create a unique electronic profile that is highly desirable for the synthesis of advanced pharmaceutical, agrochemical, and material science targets. Further research into the specific applications and experimental properties of this isomer will undoubtedly uncover new opportunities for innovation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2022). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19049902, this compound. Available at: [Link]

Sources

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenol for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating physicochemical and biological properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful functional motif. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance a molecule's efficacy, bioavailability, and pharmacokinetic profile.[1][2] this compound is a key building block that offers a synthetically versatile scaffold for introducing two such potent groups onto an aromatic ring.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of this compound. We will move beyond simple data recitation to explore the causality behind its properties, reactivity, and applications, grounding all claims in authoritative sources.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC conventions, which specify the nature and position of all substituents on the parent phenol structure.

-

IUPAC Name: this compound[3]

-

Synonyms: 2,4-Ditrifluoromethylphenol, 2,4-Bis-trifluoromethyl-phenol[3]

Below is a visualization of the molecular structure, highlighting the key functional groups.

Caption: Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. The two -CF₃ groups significantly influence the properties of the parent phenol molecule, increasing its molecular weight, acidity, and lipophilicity.

| Property | Value | Source(s) |

| Molecular Weight | 230.11 g/mol | [3][5] |

| Appearance | Data not consistently available; likely a solid or liquid. | |

| XLogP3 | 3.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. The unique electronic environment created by the hydroxyl group and two powerful electron-withdrawing -CF₃ groups results in a distinct and predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[6]

-

¹H NMR: The proton spectrum is characterized by signals in the aromatic region and a signal for the phenolic proton. The electron-withdrawing -CF₃ groups deshield the aromatic protons, shifting them downfield. A representative spectrum in CDCl₃ would show three distinct signals in the aromatic region: a doublet, a doublet of doublets, and a broad singlet, corresponding to the three protons on the aromatic ring.[7] The phenolic -OH proton signal is often broad and its chemical shift is concentration and solvent-dependent.[8]

-

¹³C NMR: The carbon spectrum will show distinct signals for the eight carbons. The carbons directly attached to the fluorine atoms of the -CF₃ groups will appear as quartets due to C-F coupling. The aromatic carbons will also be influenced by the strong inductive effects of the substituents.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show two distinct singlets, one for each of the chemically non-equivalent -CF₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's O-H stretching vibration. The broadness is due to intermolecular hydrogen bonding.[8]

-

C-F Stretch: Strong, sharp absorption bands are expected in the 1100-1350 cm⁻¹ region, corresponding to the C-F stretching vibrations of the two trifluoromethyl groups.[6]

-

Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.[9]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 230).

-

Fragmentation: Common fragmentation pathways for phenols include the loss of CO and formyl radicals. The presence of the stable -CF₃ groups will also influence the fragmentation pattern, with potential loss of CF₃ or related fragments. A GC-MS spectrum is available in the PubChem database.[3]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthetic Protocol: Diazotization of 2,4-Bis(trifluoromethyl)aniline

A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from the corresponding aniline.[7] This multi-step process first converts the amino group into a diazonium salt, which is then displaced by a hydroxyl group.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [7]

-

Dissolution: Dissolve 2,4-bis(trifluoromethyl)aniline in cold (0°C) 33% sulfuric acid. The acid protonates the amino group, making it soluble and preparing it for diazotization.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cold aniline solution. This reaction converts the primary amine into a diazonium salt (-NH₂ → -N₂⁺). Maintaining a low temperature (0°C) is critical as diazonium salts are unstable at higher temperatures.

-

Quenching: After stirring for approximately 3 hours at 0°C, add a small amount of urea. Urea reacts with and quenches any excess nitrous acid, preventing unwanted side reactions.

-

Hydrolysis: Add the cold diazonium salt mixture to boiling 33% sulfuric acid. The high temperature causes the diazonium group to be displaced by water (hydrolysis), releasing nitrogen gas and forming the desired phenol. The mixture is typically refluxed for about an hour to ensure the reaction goes to completion.

-

Workup and Extraction: Cool the reaction mixture to room temperature and extract the product into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove residual acid and inorganic salts.

-

Purification: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by two features: the acidic hydroxyl group and the electron-deficient aromatic ring.

Caption: Key reactive sites of this compound.

-

Acidity of the Phenolic Proton: The two -CF₃ groups are powerful electron-withdrawing groups. Through the inductive effect, they pull electron density away from the aromatic ring and, subsequently, from the oxygen atom of the hydroxyl group. This stabilizes the corresponding phenoxide anion, making the proton significantly more acidic than that of phenol itself. This enhanced acidity is a key feature in its synthetic utility.

-

Reactions of the Hydroxyl Group: The acidic proton is readily removed by a base. The resulting phenoxide is a potent nucleophile that can participate in Williamson ether synthesis or react with acyl chlorides to form esters.

-

Electrophilic Aromatic Substitution (EAS): The -OH group is an ortho-, para-director and an activating group. However, the two -CF₃ groups are strong deactivating groups and meta-directors. The combined effect is a highly deactivated aromatic ring that is resistant to typical EAS reactions like nitration or halogenation. Harsh reaction conditions would be required, and substitution would be directed by the interplay of all three substituents.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block for synthesizing high-value molecules, particularly pharmaceuticals and agrochemicals.

-

Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety into a drug candidate can block positions susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][10]

-

Enhancing Lipophilicity and Binding Affinity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes.[1][10] Furthermore, its unique electronic properties can lead to stronger binding interactions with target proteins, enhancing potency.[2][10]

-

Scaffold for Complex Synthesis: As demonstrated in the synthesis of novel Enobosarm analogs, the addition of bis-trifluoromethyl groups to a phenol ring resulted in compounds with significantly improved binding affinity for androgen receptors, highlighting the power of this substitution pattern in rational drug design.[1]

Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

-

Hazards: The compound is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[5][12]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5]

-

Conclusion

This compound is more than just a substituted phenol; it is a strategic intermediate for modern chemical synthesis. Its defining features—two potent electron-withdrawing trifluoromethyl groups on a reactive phenol scaffold—provide a direct route to molecules with enhanced metabolic stability, lipophilicity, and biological activity. A thorough understanding of its synthesis, spectroscopic properties, and reactivity profile empowers researchers to leverage this valuable building block in the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. This compound | C8H4F6O | CID 19049902. Available from: [Link]

-

Gujarat Fluorochemicals Limited. Safety Data Sheet. (2023-07-24). Available from: [Link]

-

PubChem. 2,3-Bis(trifluoromethyl)phenol | C8H4F6O | CID 21884275. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (2025-12-23). Available from: [Link]

-

Supporting Information for scientific publication (general analytical methods). (Note: This is a representative link for general lab procedures, not specific to the topic compound). Available from: [Link]

-

American Chemical Society. Synthesis of 2,6-bis(trifluoromethyl)phenol and its elaboration into metabolism-resistant analogs of tebufelone. Available from: [Link]

- Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates...

- Google Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

NIST WebBook. 3,5-Bis(trifluoromethyl)phenol. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

NIST WebBook. 3,5-Bis(trifluoromethyl)phenol. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

NIST WebBook. Phenol, 2-(trifluoromethyl)-. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. Available from: [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Journal of the American Chemical Society. Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Wiley Online Library. Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Available from: [Link]

-

NIST WebBook. 4-(Trifluoromethyl)-phenol. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 3,5-Bis(trifluoromethyl)phenol in the Chemical Industry. Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H4F6O | CID 19049902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Bis-trifluoromethyl-phenol | 908848-70-4 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-Bis-trifluoromethyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. library.dphen1.com [library.dphen1.com]

- 10. nbinno.com [nbinno.com]

- 11. achmem.com [achmem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 2,4-Bis(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Abstract

2,4-Bis(trifluoromethyl)phenol is a key fluorinated building block whose unique electronic properties have made it an invaluable intermediate in the synthesis of high-value materials, agrochemicals, and pharmaceuticals. The presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the phenol scaffold dramatically influences its acidity, reactivity, and the ultimate physicochemical properties of its derivatives. This guide provides an in-depth technical overview of this compound, designed for researchers and drug development professionals. We will explore its fundamental molecular and physical characteristics, detail a robust synthetic protocol with an emphasis on mechanistic causality, discuss its reactivity and key applications, and outline critical safety and handling procedures.

Core Molecular and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the bedrock of its successful application in complex synthetic campaigns.

Molecular Formula and Weight

The elemental composition and resulting molecular weight are critical for all stoichiometric considerations in reaction planning and for analytical characterization.

-

Molecular Formula: C₈H₄F₆O

-

Molecular Weight: 246.11 g/mol

Structural and Chemical Identifiers

Correctly identifying a chemical entity is paramount for sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 360-63-4 |

| Molecular Structure |

Key Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. The dual trifluoromethyl groups render the phenolic proton significantly more acidic than that of unsubstituted phenol (pKa ≈ 10), a crucial feature influencing its reactivity.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid or low melting solid | [1] |

| Melting Point | 32-35 °C | [1] |

| Boiling Point | 175-176 °C | [1] |

| Density | 1.558 g/mL at 25 °C | [1] |

| pKa (Acidity) | 7.86 | [2] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. Understanding the "why" behind each step is crucial for troubleshooting and optimization.

Common Synthetic Workflow

A prevalent laboratory-scale synthesis begins with the corresponding aniline derivative. The workflow leverages classical aromatic chemistry to achieve the desired transformation.

Caption: Synthetic workflow for this compound via diazotization.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol is a self-validating system; successful progression through each step confirms the completion of the previous one.

-

Diazotization of the Aniline Precursor:

-

Action: Dissolve 2,4-bis(trifluoromethyl)aniline in a cold (0-5 °C) aqueous solution of sulfuric acid. Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature rigorously.

-

Causality & Expertise: The strong acid protonates the amino group, making it soluble. The sodium nitrite reacts with the acid to form nitrous acid (HNO₂), which in turn generates the highly electrophilic nitrosonium ion (NO⁺). This ion is the active agent that attacks the lone pair of the primary amine, initiating a cascade that results in the formation of a stable diazonium salt (-N₂⁺). Maintaining a low temperature is critical because diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions if allowed to warm.

-

-

Hydrolysis of the Diazonium Salt:

-

Action: The cold diazonium salt solution is added portion-wise to a separate vessel containing boiling dilute sulfuric acid. Vigorous nitrogen gas evolution will be observed.

-

Causality & Expertise: This is the key substitution step. At elevated temperatures, the diazonium group, one of the best leaving groups in organic chemistry, is expelled as dinitrogen gas (N₂). A water molecule then acts as a nucleophile, attacking the resulting aryl cation to form the phenol. The reaction is driven to completion by the irreversible loss of N₂ gas.

-

-

Workup and Purification:

-

Action: After cooling, the reaction mixture is transferred to a separatory funnel and extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Causality & Expertise: The product phenol is more soluble in the organic phase than in the acidic aqueous phase. The brine wash removes bulk water and helps to break up emulsions. The drying agent removes trace water, which is crucial before the final purification step.

-

-

Final Purification:

-

Action: The crude product is purified by vacuum distillation.

-

Causality & Expertise: this compound has a relatively high boiling point (175-176 °C). Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the product and ensuring high purity.

-

Applications in Drug Development and Advanced Materials

The trifluoromethyl group is a privileged substituent in modern medicinal chemistry. Its incorporation is a deliberate strategy to enhance a molecule's drug-like properties.[3][4]

Role as a Pharmaceutical Intermediate

The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly electronegative and lipophilic. When this compound is used as a scaffold, these properties are imparted to the final active pharmaceutical ingredient (API).[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can increase a drug's half-life and bioavailability.

-

Binding Affinity: The strong dipole moment and lipophilicity of the -CF₃ group can lead to enhanced binding interactions with target proteins, improving the potency of the drug.[4][5]

-

Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross cellular membranes, which is essential for reaching its intracellular target.[5]

Caption: The strategic role of this compound in drug design.

Agrochemical and Polymer Applications

Similar to its role in pharmaceuticals, this compound is a precursor for advanced herbicides and pesticides, where metabolic stability and target potency are equally critical.[5] In materials science, polymers incorporating this moiety can exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Primary Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled and may cause respiratory irritation.[1]

-

Handling Recommendations:

-

Always use this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors.

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

References

-

This compound | C8H4F6O . Source: PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Source: Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . Source: PubMed Central. [Link]

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-bis(trifluoromethyl)phenol, a crucial building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical methodologies for determining and utilizing the solubility of this compound. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively published, this guide synthesizes its known physicochemical properties to predict its solubility behavior. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine precise solubility values, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing trifluoromethyl (-CF3) groups on the phenol ring dramatically influences its chemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable synthon for the development of novel pharmaceuticals, agrochemicals, and high-performance polymers.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₆O | PubChem[2] |

| Molecular Weight | 230.11 g/mol | PubChem[2] |

| XLogP3 | 3.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 7 (3 per CF₃ and 1 for OH) | PubChem[2] |

The high XLogP3 value indicates significant lipophilicity, suggesting a preference for nonpolar organic solvents over water. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. This dual hydrogen bonding capability can lead to complex solubility behavior in protic and aprotic polar solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Impact of Trifluoromethyl Groups

The two trifluoromethyl groups are strongly electron-withdrawing, which has several consequences for the molecule's solubility:

-

Increased Lipophilicity: The fluorine atoms are not effective hydrogen bond acceptors, and the -CF3 groups contribute significantly to the molecule's nonpolar surface area, enhancing its solubility in nonpolar solvents.

-

Enhanced Acidity of the Phenolic Proton: The electron-withdrawing nature of the -CF3 groups increases the acidity of the phenolic proton, making it more likely to donate a hydrogen bond. This can enhance solubility in basic solvents and polar aprotic solvents that can accept hydrogen bonds.

Solvent Classification and Predicted Solubility

A logical workflow for predicting solubility involves classifying solvents based on their polarity and hydrogen bonding capabilities.

Caption: Logical workflow for predicting the solubility of this compound.

Based on this framework, the following general solubility trends can be anticipated:

-

High Solubility: Expected in nonpolar aprotic solvents like toluene and hexane, and in chlorinated solvents like dichloromethane and chloroform, due to the compound's high lipophilicity.

-

Moderate to High Solubility: Likely in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can interact with the polar hydroxyl group and the aromatic ring.

-

Lower Solubility: Predicted in polar protic solvents, particularly water, due to the molecule's overall nonpolar character. In short-chain alcohols like methanol and ethanol, solubility is expected to be moderate, decreasing as the alkyl chain length of the alcohol increases.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.

Equilibrium Solubility Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) using a temperature-controlled shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility: